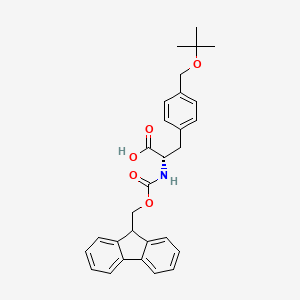

Fmoc-L-Phe(4-CH2-OtBu)-OH

Description

Significance of Non-Natural Amino Acid Derivatives in Modern Organic and Bio-Organic Chemistry Research

While proteins in nature are constructed from a set of 20 canonical amino acids, the ability to synthesize and incorporate non-natural amino acids (UAAs) into peptides has revolutionized bio-organic chemistry and drug discovery. nih.gov These synthetic building blocks differ from their natural counterparts in their side chains, backbone structure, or stereochemistry. qyaobio.com This structural novelty allows researchers to create peptides and proteins with enhanced or entirely new functions. nih.govqyaobio.com

The inclusion of UAAs is a powerful tool in protein engineering and drug development. By introducing specific functional groups or structural units, UAAs can be used to optimize the activity, selectivity, and metabolic stability of peptide-based drug candidates. For instance, modifying a peptide's structure with UAAs can increase its resistance to degradation by enzymes, improve its binding affinity to a biological target, or alter its pharmacokinetic properties. Furthermore, UAAs are instrumental in creating molecular probes to study protein structure and function, map protein-protein interactions, and develop novel biomaterials. nih.govqyaobio.comnih.gov The strategic incorporation of UAAs expands the chemical diversity available to scientists, breaking the constraints of the natural genetic code to build molecules with precisely tailored characteristics. nih.gov

Evolution of Protecting Group Strategies in Peptide Synthesis: The Role of Fmoc and Orthogonal Approaches

The chemical synthesis of a peptide requires the sequential joining of amino acids. This process is complicated by the fact that each amino acid has at least two reactive groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). To ensure that the amino acids link in the correct sequence to form the desired peptide bond, chemists must temporarily block, or "protect," the functional groups that are not meant to react at a given step. researchgate.netresearchgate.net

Historically, a common strategy involved the use of the tert-butyloxycarbonyl (Boc) group to protect the N-terminus (the amino group). numberanalytics.compeptide.com However, this method often required the use of strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), for deprotection, which could sometimes damage sensitive parts of the peptide chain. iris-biotech.denih.gov

A major breakthrough in peptide synthesis was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in the 1970s. researchgate.netnumberanalytics.compeptide.com The Fmoc group is stable under acidic conditions but can be cleanly and rapidly removed by a mild base, typically a solution of piperidine (B6355638). iris-biotech.depublish.csiro.au This base-lability offered a significant advantage, leading to the development of the Fmoc/tBu strategy. peptide.com

This strategy is a prime example of an "orthogonal protection" scheme. jocpr.comub.edu Orthogonality in this context means that different classes of protecting groups are used, each of which can be removed by a distinct chemical mechanism without affecting the others. iris-biotech.deub.edufiveable.me In the Fmoc/tBu approach, the temporary N-terminal Fmoc group is removed by a base, while the "permanent" side-chain protecting groups, often based on tert-butyl (tBu), are stable to this base but are later removed by acid (TFA) at the final stage of synthesis. researchgate.netiris-biotech.de This orthogonal combination provides chemists with precise control over the synthetic process, enabling the efficient construction of complex and fragile peptides that were difficult to access with older methods. researchgate.netnih.gov

Rationale for the Strategic Design and Research Utility of Fmoc-L-Phe(4-CH2-OtBu)-OH as a Building Block

The compound Fmoc-L-Phe(4-CH2-OtBu)-OH is a strategically designed building block that embodies the principles discussed in the previous sections. It is a non-natural derivative of L-phenylalanine, specifically engineered for use in modern Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.de

The design features of this molecule can be broken down as follows:

Fmoc Group: The N-terminus is protected by the base-labile Fmoc group, making it perfectly suited for the iterative deprotection and coupling cycles of Fmoc SPPS. chemimpex.comchemimpex.com

L-Phenylalanine Core: It provides the basic structure of the aromatic amino acid phenylalanine, which is a common constituent of many biologically active peptides. The presence of the aromatic ring allows for specific types of molecular interactions and can be a site for further modification.

(4-CH2-OtBu) Side-Chain Modification: This is the key non-natural feature. The native phenyl ring of phenylalanine has been modified at the 4-position with a tert-butoxymethyl (-CH₂-O-tBu) group. This modification serves two primary purposes. First, it introduces a new functionality that can alter the peptide's properties. Second, and crucially, the tert-butyl (tBu) ether on the side chain acts as an acid-labile protecting group. This is orthogonal to the base-labile Fmoc group. iris-biotech.de

The research utility of Fmoc-L-Phe(4-CH2-OtBu)-OH lies in this orthogonal design. A chemist can incorporate this amino acid into a growing peptide chain using standard Fmoc SPPS. The Fmoc group is removed with piperidine at each step. At the end of the synthesis, the final peptide is cleaved from the solid support using a strong acid like TFA. This final acid treatment simultaneously removes the tert-butyl ether from the 4-(hydroxymethyl)phenylalanine side chain, yielding a deprotected hydroxyl group (-CH₂OH) at that specific position.

This allows for the site-specific introduction of a hydroxymethyl group on a phenylalanine residue within a synthetic peptide. This hydroxyl group can serve as a handle for further chemical modifications, such as glycosylation or attachment of fluorescent labels, or it may be designed to mimic the amino acid tyrosine in certain biological contexts while having different chemical properties. Phenylalanine derivatives with other modifications at the 4-position, such as nitro (Phe(4-NO₂)) or cyano (Phe(4-CN)) groups, are also used to introduce specific probes or functionalities into peptides. peptide.comnih.gov The bulky tert-butyl group on similar derivatives can also be used to enhance hydrophobicity, stability, or specific conformational properties of a peptide. chemimpex.comchemimpex.com

Table of Chemical Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Fmoc-L-Phe(4-CH2-OtBu)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(t-butoxymethyl)-L-phenylalanine |

| TFA | Trifluoroacetic acid |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| Fmoc-L-Phe(4-NO₂)-OH | N-Fmoc-4-nitro-L-phenylalanine |

| Fmoc-L-Phe(4-CN)-OH | (2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Abpa | p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-17-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGHSKPRQBTNLI-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Fmoc L Phe 4 Ch2 Otbu Oh

De Novo Synthesis Pathways for Fmoc-L-Phe(4-CH₂-OtBu)-OH

The de novo synthesis of Fmoc-L-Phe(4-CH₂-OtBu)-OH is not typically performed in a single, direct route but is instead accomplished through a multi-step process starting from more common L-phenylalanine derivatives. A plausible synthetic pathway involves the preparation of the core amino acid, 4-(t-butoxymethyl)-L-phenylalanine, followed by the protection of the α-amino group with the Fmoc moiety.

A general strategy can be conceptualized as follows:

Preparation of a 4-Substituted Phenylalanine Precursor: The synthesis often begins with a commercially available, para-substituted L-phenylalanine, such as 4-amino-L-phenylalanine. This precursor provides the necessary stereochemistry and a functional handle at the desired position on the phenyl ring.

Conversion to 4-(hydroxymethyl)-L-phenylalanine: The para-substituent is converted to a hydroxymethyl group (-CH₂-OH). For example, starting from 4-amino-L-phenylalanine, a Sandmeyer-type reaction could be employed to first diazotize the amino group and then substitute it to introduce the required functionality. nih.gov The α-amino and carboxyl groups must be temporarily protected (e.g., as Boc and a methyl ester, respectively) during these transformations.

Formation of the Tert-butyl Ether: The resulting 4-(hydroxymethyl)-L-phenylalanine derivative is then reacted to form the tert-butyl ether. This is typically achieved under acidic conditions with isobutylene, which adds to the primary alcohol of the side chain.

N-terminal Fmoc Protection: After the side chain is correctly modified, any temporary protecting groups on the α-amino group are removed. The free amine is then reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions to yield the final product, Fmoc-L-Phe(4-CH₂-OtBu)-OH. chempep.com The carboxyl group is typically deprotected in the final step or during the workup.

This modular approach allows for the careful construction of the target molecule while preserving the chiral integrity of the α-carbon.

Optimized Conditions for the Integration of Fmoc-L-Phe(4-CH₂-OtBu)-OH into Peptide Chains

The successful incorporation of Fmoc-L-Phe(4-CH₂-OtBu)-OH into a growing peptide chain depends on the choice of synthetic methodology, with both solid-phase and solution-phase techniques being viable options.

Fmoc-based SPPS is the most common method for peptide synthesis. altabioscience.com The process involves the stepwise addition of Fmoc-protected amino acids to a peptide chain growing on an insoluble resin support. peptide.com The Fmoc group is removed with a mild base (typically a solution of piperidine (B6355638) in DMF), and the next Fmoc-amino acid is coupled to the newly liberated N-terminal amine. spcmc.ac.in

Due to the steric bulk of both the Fmoc group and the 4-(t-butoxymethyl)phenyl side chain, Fmoc-L-Phe(4-CH₂-OtBu)-OH can be considered a sterically hindered amino acid. Such residues can present challenges, including slower reaction kinetics and incomplete coupling, which can lead to the formation of deletion sequences. chempep.com To overcome these issues, highly efficient coupling reagents are employed to activate the carboxylic acid group and facilitate amide bond formation. The choice of reagent is critical for maximizing yield and purity. bachem.com

| Reagent Class | Examples | Activation Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure to reduce racemization and improve efficiency. peptide.com | Cost-effective and widely used. DIC is preferred in SPPS as its urea (B33335) byproduct is soluble in common solvents. bachem.com | Can cause racemization without additives. DCC byproduct is insoluble, complicating purification in solution phase. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms a highly reactive OBt- or OAt-ester (for HBTU/HATU) or Oxyma-ester (for COMU). acs.org These reagents contain the active ester moiety within their structure. | Fast reaction rates, high coupling efficiency, and suppression of racemization, especially HATU and COMU. chempep.comacs.org Well-suited for hindered couplings. | More expensive than carbodiimides. Byproducts can sometimes be difficult to remove. HBTU/TBTU can cause side reactions at asparagine/glutamine. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Similar to aminium salts, they form active esters (e.g., OBt esters) that readily react with amines. bachem.com | Very effective and fast. PyBOP is a common choice for difficult sequences. chempep.com PyAOP is particularly effective for coupling N-methylated amino acids. peptide.com | BOP produces the carcinogenic byproduct HMPA. Can be more expensive. |

For a bulky residue like Fmoc-L-Phe(4-CH₂-OtBu)-OH, aminium/uronium reagents such as HATU or COMU are often preferred, as they provide high activation and rapid coupling, minimizing the risk of incomplete reactions. chempep.comacs.org

While less common for long peptides, solution-phase synthesis is a valuable technique, particularly for producing shorter peptides or peptide fragments on a large scale. libretexts.org In this approach, all reactants are dissolved in an appropriate organic solvent. google.com The key challenge is the purification of the product after each coupling and deprotection step.

For coupling Fmoc-L-Phe(4-CH₂-OtBu)-OH in solution, standard procedures are adapted. delivertherapeutics.com

Protection: The C-terminal amino acid is protected as an ester (e.g., methyl or benzyl (B1604629) ester), and the N-terminal amino acid is Fmoc-protected (in this case, the subject compound). libretexts.org

Coupling: The Fmoc-amino acid is activated with a coupling reagent. A water-soluble carbodiimide (B86325) like EDC is often used in combination with an additive like HOBt, as the urea byproduct can be easily removed by aqueous extraction. libretexts.org

Deprotection and Purification: After coupling, the Fmoc group is removed with piperidine or another base. Purification typically involves extraction or crystallization to isolate the dipeptide before the next coupling cycle. google.com

This method requires careful optimization of reaction and purification conditions to achieve high yields and purity.

Strategic Application of Orthogonal Protecting Groups with Fmoc-L-Phe(4-CH₂-OtBu)-OH

The concept of "orthogonality" in peptide synthesis is crucial. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de This strategy allows for precise, selective deprotection at various stages of the synthesis.

The standard Fmoc SPPS strategy is a prime example of an orthogonal system. spcmc.ac.in

α-Amino Protection: The temporary Fmoc group is labile to bases (e.g., piperidine). altabioscience.com

Side-Chain Protection: "Permanent" side-chain protecting groups are stable to the basic conditions of Fmoc removal but are labile to strong acids (e.g., trifluoroacetic acid, TFA). altabioscience.comiris-biotech.de

Fmoc-L-Phe(4-CH₂-OtBu)-OH fits perfectly within this strategy. The tert-butyl (tBu) ether on its side chain is highly stable to the repeated piperidine treatments used for Fmoc removal. It is cleaved only during the final step of the synthesis, where the peptide is treated with a strong acid cocktail, typically containing 95% TFA, to simultaneously deprotect all acid-labile side-chain groups and cleave the peptide from the resin. iris-biotech.de

This compatibility allows Fmoc-L-Phe(4-CH₂-OtBu)-OH to be used alongside other standard acid-labile protected amino acids.

| Amino Acid | Side-Chain Group | Protecting Group | Cleavage Condition |

|---|---|---|---|

| Aspartic Acid, Glutamic Acid | Carboxylic Acid | tert-butyl ester (OtBu) | TFA |

| Serine, Threonine, Tyrosine | Hydroxyl | tert-butyl ether (tBu) | TFA |

| Lysine, Tryptophan | Amine, Indole Nitrogen | tert-butyloxycarbonyl (Boc) | TFA |

| Arginine | Guanidinium | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) | TFA |

| Histidine, Cysteine | Imidazole, Thiol | Trityl (Trt) | TFA |

| Phe(4-CH₂-OtBu) | Benzyl-tert-butyl ether | tert-butyl ether (OtBu) | TFA |

Directed Side-Chain Functionalization and Derivatization Studies of Phenylalanine Analogues

While Fmoc-L-Phe(4-CH₂-OtBu)-OH is itself a derivatized analogue, the phenyl ring of phenylalanine offers a versatile scaffold for a wide range of chemical modifications to introduce novel functionalities into peptides. These modifications can be performed either by synthesizing a unique amino acid monomer before peptide synthesis or by post-synthetically modifying a phenylalanine residue already within a peptide chain.

Post-Synthetic C-H Functionalization: Recent advances have enabled the direct functionalization of the C-H bonds on the aromatic ring of phenylalanine residues within a fully assembled peptide. bohrium.com This approach is highly attractive as it modifies the native peptide structure directly. Palladium-catalyzed reactions have been developed for:

Olefination: The introduction of alkene groups onto the phenyl ring. acs.orgntu.ac.uk

Acylation: The site-selective installation of acyl groups using aldehydes as coupling partners, which introduces ketone functionalities into the peptide side chain. rsc.org These methods are often directed by the peptide backbone, leading to high regioselectivity for the delta-C-H bonds of the phenyl ring. ntu.ac.ukrsc.org

Synthesis of Functional Analogues: A vast array of phenylalanine analogues with diverse side-chain functionalities can be synthesized and then incorporated into peptides. This allows for the introduction of biophysical probes, cross-linkers, or other groups with unique properties.

Photoreactive Analogues: Amino acids like p-benzoyl-L-phenylalanine and p-azido-L-phenylalanine are widely used in photoaffinity labeling studies to identify protein-protein or peptide-receptor interactions. nih.govnih.gov These groups, upon photoactivation, form covalent bonds with nearby molecules.

Fluorescent Analogues: Novel phenylalanine derivatives containing fluorescent moieties such as dibenzofuran (B1670420) can be synthesized to serve as intrinsic probes for studying peptide conformation and binding events. researchgate.net

Chemically-Reactive Handles: Analogues containing terminal alkynes or azides can be incorporated to allow for subsequent modification via "click chemistry," enabling the attachment of reporter tags, imaging agents, or other molecules. nih.gov

These advanced derivatization strategies highlight the versatility of the phenylalanine side chain as a platform for creating peptides with tailored properties for applications in chemical biology, drug discovery, and materials science. bohrium.com

Research Applications of Fmoc L Phe 4 Ch2 Otbu Oh in Bio Organic Chemistry and Materials Science

Construction of Complex Peptide and Peptidomimetic Architectures

The incorporation of Fmoc-L-Phe(4-CH2-OtBu)-OH is a strategic choice for creating sophisticated peptide and peptidomimetic structures. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile α-amino protecting group essential for standard solid-phase peptide synthesis (SPPS), while the tert-butyl (OtBu) ether on the side chain offers a stable, acid-labile protecting group, ensuring orthogonality during peptide assembly.

Design Principles for Incorporating Fmoc-L-Phe(4-CH2-OtBu)-OH into Peptidomimetic Scaffolds

Peptidomimetics are designed to emulate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.gov The design of these scaffolds often involves the incorporation of unnatural amino acids to introduce specific structural features.

The primary design principle behind using Fmoc-L-Phe(4-CH2-OtBu)-OH is to introduce a bulky, lipophilic, and conformationally influential side chain. The 4-(tert-butoxymethyl)phenyl moiety serves several key purposes:

Steric Influence: The significant steric bulk of the tert-butyl group restricts the rotational freedom (χ1 and χ2 dihedral angles) of the side chain. This constraint can be used to favor specific backbone conformations (φ and ψ angles) in the resulting peptide, effectively guiding the molecule into a desired three-dimensional shape.

Metabolic Shielding: The tert-butyl group can act as a metabolic shield, sterically hindering the approach of proteolytic enzymes that would typically cleave the peptide backbone. This leads to a longer biological half-life.

Probing Molecular Interactions: In structure-activity relationship (SAR) studies, this amino acid can be used to probe the steric and hydrophobic limits of a biological target's binding pocket. By systematically replacing a natural amino acid with this bulkier analog, researchers can map the topology of receptor sites.

These principles make Fmoc-L-Phe(4-CH2-OtBu)-OH a valuable tool for rationally designing peptidomimetics with tailored structural and functional properties.

Synthesis of Conformationally Constrained Peptide Structures

Achieving a defined three-dimensional structure is critical for the biological activity of many peptides. The introduction of conformational constraints is a widely used strategy to pre-organize a peptide into its bioactive conformation, which can lead to increased receptor affinity and selectivity.

The incorporation of Fmoc-L-Phe(4-CH2-OtBu)-OH contributes to conformational constraint primarily through steric hindrance. The large volume occupied by the 4-(tert-butoxymethyl) group limits the available conformational space for both the side chain and the adjacent peptide backbone. This effect is particularly pronounced when this residue is placed in strategic positions within a peptide sequence, such as within a β-turn or helical segment. By restricting the flexibility of the peptide chain, this residue helps to lock the molecule into a more rigid and predictable structure, reducing the entropic penalty upon binding to its target.

| Feature | Consequence of Incorporation |

| Side Chain Bulk | Restricted χ1 and χ2 dihedral angles |

| Backbone Influence | Induction of specific φ/ψ angles, stabilizing secondary structures |

| Overall Flexibility | Reduced, leading to a more rigid peptide scaffold |

| Binding Affinity | Potential increase due to pre-organization into bioactive conformation |

Methodologies for Peptide Library Generation and Screening

Combinatorial chemistry and the generation of peptide libraries are powerful tools for discovering novel ligands for biological targets. Fmoc-L-Phe(4-CH2-OtBu)-OH can be readily incorporated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols for creating diverse libraries.

The process typically involves a split-and-pool synthesis strategy, where a solid support resin is divided into multiple portions. A different building block (such as Fmoc-L-Phe(4-CH2-OtBu)-OH or other natural/unnatural amino acids) is coupled to each portion, after which the portions are pooled, mixed, and re-divided for the next coupling cycle. This method allows for the generation of vast libraries containing millions of unique peptide sequences.

Once synthesized, these libraries are screened against a target of interest (e.g., a receptor, enzyme, or antibody). Screening methodologies compatible with libraries containing this residue include:

On-Bead Screening: The library remains attached to the resin beads, which are incubated with a fluorescently labeled target protein. Beads that exhibit high fluorescence are isolated for sequence identification.

Cleaved Library Screening: Peptides are cleaved from the resin, and the resulting solution-phase library is screened using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or other functional assays.

The inclusion of Fmoc-L-Phe(4-CH2-OtBu)-OH in these libraries introduces significant structural diversity, increasing the probability of identifying high-affinity binders that might not be discoverable using only the 20 proteinogenic amino acids.

Utility in Bioconjugation Research and Site-Specific Labeling Strategies

While the 4-(tert-butoxymethyl)phenyl side chain is relatively inert under standard physiological and peptide synthesis conditions, it possesses latent functionality that can be exploited for bioconjugation. The tert-butyl ether is stable to the basic conditions used for Fmoc removal and the milder acidic conditions used for some side-chain deprotection but can be cleaved under strong acidic conditions (e.g., concentrated trifluoroacetic acid, TFA).

This property enables a two-stage strategy for site-specific labeling:

Synthesis: A peptide is synthesized using Fmoc-L-Phe(4-CH2-OtBu)-OH at a specific, desired site of conjugation.

Deprotection and Conjugation: Following purification, the peptide is treated with strong acid to cleave the tert-butyl ether, revealing a primary alcohol (a 4-(hydroxymethyl)-L-phenylalanine residue). This unique alcohol handle, absent in natural amino acids except for serine and threonine (which have secondary alcohols), can then be selectively targeted for conjugation. For example, it can be esterified or used in etherification reactions to attach reporter molecules, drugs, or imaging agents.

This approach provides a powerful method for creating precisely labeled peptides and proteins where the conjugation site is predetermined, avoiding the often heterogeneous products that result from targeting common functional groups like amines or thiols. chemimpex.com

Contributions to Protein Engineering and Functional Modulation Studies

In protein engineering, the introduction of unnatural amino acids via techniques like stop codon suppression allows for the creation of proteins with novel functions or enhanced properties. Incorporating 4-(tert-butoxymethyl)-L-phenylalanine into a protein structure can serve several purposes:

Probing Active Sites: The residue's bulk can be used to map the steric constraints of an enzyme's active site or a receptor's binding pocket. Observing how its incorporation affects protein function provides valuable insight into the spatial requirements for substrate or ligand binding.

Modulating Protein-Protein Interactions (PPIs): Many PPIs are mediated by "hotspot" residues at the interface. Replacing a key phenylalanine or other aromatic residue at a PPI interface with the bulkier 4-(tert-butoxymethyl)-L-phenylalanine can disrupt the interaction, acting as a tool to study or inhibit specific cellular pathways.

Enhancing Stability: The hydrophobic nature of the side chain can contribute to the stability of the protein's folded core by participating in hydrophobic interactions.

These functional modulation studies provide a deeper understanding of protein structure-function relationships and can guide the design of novel protein-based therapeutics.

Role in Advanced Drug Discovery Research: Lead Compound Modification and Optimization

In the iterative process of drug discovery, a "hit" or "lead" compound is chemically modified to improve its pharmacological profile. This lead optimization phase aims to enhance potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

The 4-(tert-butoxymethyl)phenyl moiety is a valuable functional group for lead optimization in peptide and peptidomimetic drug candidates for several reasons:

Increased Potency: The bulky and hydrophobic side chain can establish additional van der Waals and hydrophobic interactions within a target's binding site, potentially leading to a significant increase in binding affinity and biological potency.

Improved Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases. The steric bulk of the 4-(tert-butoxymethyl) group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the compound's stability in plasma and extending its duration of action.

Enhanced Oral Bioavailability: By increasing the lipophilicity of a peptide, this residue can improve its ability to be absorbed through the gastrointestinal tract, a key step towards developing orally available peptide drugs.

The strategic replacement of natural phenylalanine or other residues with 4-(tert-butoxymethyl)-L-phenylalanine represents a rational design approach to address common liabilities in peptide drug candidates, transforming promising leads into viable preclinical candidates.

| Property to Optimize | Contribution of 4-(tert-butoxymethyl)-L-phenylalanine |

| Potency | Fills hydrophobic pockets, increases van der Waals contacts |

| Selectivity | Steric hindrance may prevent binding to off-targets |

| Metabolic Stability | Shields adjacent peptide bonds from proteolytic enzymes |

| Permeability | Increases lipophilicity, potentially improving cell penetration |

Rigorous Analytical Characterization in Research: Ensuring Purity and Structural Integrity of Fmoc L Phe 4 Ch2 Otbu Oh and Its Conjugates

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental to the structural elucidation of organic compounds, providing detailed information about the molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of molecules like Fmoc-L-Phe(4-CH2-OtBu)-OH in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to confirm the connectivity of atoms and to probe the conformational dynamics of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Fmoc-L-Phe(4-CH2-OtBu)-OH would exhibit a series of characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the fluorenyl group typically appear as a complex multiplet pattern in the downfield region (approximately 7.2-7.8 ppm). The protons of the phenylalanine aromatic ring would also resonate in this region. The methoxycarbonyl proton of the Fmoc group and the α-proton of the phenylalanine backbone would show characteristic shifts. The methylene (B1212753) protons of the t-butoxymethyl group and the β-protons of the phenylalanine side chain would appear further upfield. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, a hallmark of this functional group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the Fmoc protecting group and the carboxylic acid would be observed at the downfield end of the spectrum. The aromatic carbons of both the fluorenyl and phenyl rings would generate a cluster of signals in the aromatic region. The aliphatic carbons, including the α-carbon and β-carbon of the phenylalanine residue, the methylene carbon of the t-butoxymethyl group, and the carbons of the tert-butyl group, would appear at higher field strengths.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be utilized to study the through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. These studies are crucial for understanding how the bulky Fmoc and t-butoxymethyl groups influence the spatial arrangement of the amino acid, which can have implications for its reactivity and incorporation into peptide chains.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Fmoc-L-Phe(4-CH2-OtBu)-OH

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fluorenyl group aromatic protons | 7.2 - 7.8 | Multiplet |

| Phenylalanine aromatic protons | ~7.0 - 7.3 | Multiplet |

| Fmoc CH | ~4.2 - 4.5 | Multiplet |

| Fmoc CH₂ | ~4.2 - 4.5 | Multiplet |

| Phenylalanine α-CH | ~4.5 - 4.8 | Multiplet |

| Phenylalanine β-CH₂ | ~3.0 - 3.3 | Multiplet |

| -CH₂-O-tBu | ~4.4 | Singlet |

| -C(CH₃)₃ | ~1.3 | Singlet |

| -COOH | >10 | Broad Singlet |

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of Fmoc-L-Phe(4-CH2-OtBu)-OH would display characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Sharp peaks around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibrations of the urethane (B1682113) and carboxylic acid carbonyl groups. The aromatic C=C stretching vibrations of the fluorenyl and phenyl rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the t-butoxymethyl group would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorenyl group of the Fmoc protecting moiety is a strong chromophore and would dominate the UV spectrum of Fmoc-L-Phe(4-CH2-OtBu)-OH, exhibiting characteristic absorption maxima in the ultraviolet region, typically around 265 nm and 300 nm. nih.gov This property is often exploited for the quantitative determination of Fmoc-containing compounds during solid-phase peptide synthesis.

Table 2: Characteristic IR Absorption Bands for Fmoc-L-Phe(4-CH2-OtBu)-OH

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Urethane & Carboxylic Acid) | 1700 - 1750 |

| Aromatic C=C | 1450 - 1600 |

| C-O (Ether) | 1050 - 1150 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of Fmoc-L-Phe(4-CH2-OtBu)-OH and for confirming its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. The expected monoisotopic mass of Fmoc-L-Phe(4-CH2-OtBu)-OH (C₂₉H₃₁NO₅) is approximately 473.2202 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), providing strong evidence for the correct molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For Fmoc-L-Phe(4-CH2-OtBu)-OH, characteristic fragmentation would include the loss of the t-butyl group, cleavage of the Fmoc group, and fragmentation of the phenylalanine side chain, further corroborating the proposed structure.

Table 3: Key Ions in the Mass Spectrum of Fmoc-L-Phe(4-CH2-OtBu)-OH

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodiated molecule |

| [M-C₄H₉]⁺ | Loss of the tert-butyl group |

| [M-Fmoc]⁺ | Loss of the Fmoc group |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are essential for assessing the purity of Fmoc-L-Phe(4-CH2-OtBu)-OH and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for determining the purity of non-volatile organic compounds. medchemexpress.com A reversed-phase HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of an acid modifier like trifluoroacetic acid (TFA), would be employed. The purity of a sample of Fmoc-L-Phe(4-CH2-OtBu)-OH is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98% is generally required for use in peptide synthesis. Chiral HPLC can also be used to confirm the enantiomeric purity of the L-phenylalanine derivative.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or byproducts. The spots on the TLC plate can be visualized under UV light (due to the fluorescent Fmoc group) or by staining with an appropriate reagent.

Emerging Research Directions and Theoretical Considerations for Fmoc L Phe 4 Ch2 Otbu Oh

Computational and Molecular Modeling Studies on Peptide Conformation and Interactions

Computational and molecular modeling studies are powerful tools for predicting how non-natural amino acids influence the three-dimensional structure of peptides, which in turn dictates their biological activity and material properties. Although specific computational analyses of peptides incorporating Fmoc-L-Phe(4-CH2-OtBu)-OH are not yet widely published, insights can be gleaned from studies on peptides with other bulky, functionalized phenylalanine analogs.

The introduction of the 4-tert-butoxymethylphenyl side chain is expected to have several significant effects on peptide conformation:

Steric Influence: The bulky tert-butyl group introduces significant steric hindrance. Molecular dynamics simulations on peptides with other sterically demanding side chains have shown that such groups can restrict the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, by limiting the accessible regions of the Ramachandran plot. The precise conformational outcome would depend on the position of the residue within the peptide sequence and the nature of the neighboring amino acids.

Hydrophobic Interactions: The aliphatic portion of the side chain (the methylene (B1212753) and tert-butyl groups) increases the local hydrophobicity. In aqueous environments, this is likely to drive the side chain to be buried within the peptide or protein structure, or to participate in intermolecular hydrophobic interactions that can mediate peptide self-assembly.

Solvation Effects: The ether linkage in the side chain introduces a degree of polarity and the potential for hydrogen bonding with water or other polar groups. This is in contrast to a simple alkyl-substituted phenylalanine. The interplay between the hydrophobic and polar characteristics of the side chain could lead to complex and unique solvation properties, influencing both the folded state of the peptide and its aggregation behavior.

Future computational studies could involve the use of molecular dynamics simulations and quantum mechanical calculations to build a more precise understanding. Key areas of investigation would include:

Dipeptide and Tripeptide Models: Initial studies could focus on simple model peptides to map the conformational landscape of the L-Phe(4-CH2-OtBu)-OH residue and determine its intrinsic preferences for specific backbone dihedral angles (φ and ψ).

Host-Guest Studies: Incorporating the amino acid into well-characterized host peptides (e.g., alpha-helical or beta-sheet forming sequences) would allow for a quantitative assessment of its structure-promoting or disrupting effects.

Modeling of Self-Assembly: Coarse-grained or all-atom simulations could be employed to predict how the unique side chain of Fmoc-L-Phe(4-CH2-OtBu)-OH influences the self-assembly of peptides into higher-order structures like fibrils or hydrogels.

| Structural Feature | Predicted Influence on Peptide Conformation | Rationale |

|---|---|---|

| Bulky tert-butyl group | Restricts backbone flexibility; may favor specific secondary structures. | Steric hindrance limits accessible Ramachandran space. |

| Hydrophobic character | Promotes burial of the side chain; can drive intermolecular association. | The hydrophobic effect minimizes contact with aqueous solvent. |

| Ether linkage | Introduces local polarity; potential for hydrogen bonding. | The oxygen atom can act as a hydrogen bond acceptor. |

Development of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of Fmoc-L-Phe(4-CH2-OtBu)-OH and its incorporation into peptides relies on well-established principles of organic chemistry and solid-phase peptide synthesis (SPPS). The standard approach involves the Fmoc/tBu strategy, where the N-terminus is protected by the base-labile Fmoc group, and acid-labile groups are used for side-chain protection. seplite.com

The choice of the tert-butyl ether for the protection of the 4-hydroxymethyl group on the phenylalanine side chain is a logical one within the Fmoc/tBu framework. The tert-butyl group is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc removal during SPPS. iris-biotech.de It is then cleaved simultaneously with other tert-butyl-based side-chain protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr) and the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com

While this is a robust and widely used strategy, emerging research could focus on alternative approaches:

Alternative Protecting Groups: For specific applications, such as the synthesis of complex peptides with multiple orthogonal protecting groups, alternatives to the tert-butyl ether might be desirable. For example, protecting groups that can be removed under different conditions (e.g., photolabile groups, or groups removed by specific enzymes or chemical reagents) would allow for selective deprotection of the 4-hydroxymethylphenylalanine (B90707) side chain for on-resin modification. This could include the attachment of fluorescent labels, cross-linking agents, or other moieties.

Novel Synthetic Routes to the Monomer: The synthesis of the Fmoc-L-Phe(4-CH2-OtBu)-OH monomer itself is a key area for potential innovation. Current routes likely start from a suitably protected 4-hydroxymethyl-L-phenylalanine or a related precursor. Research could focus on developing more efficient, scalable, and stereoselective syntheses of this and other side-chain modified phenylalanine derivatives. This could involve enzymatic methods or novel catalytic C-H functionalization approaches to introduce the 4-substituent at a late stage. researchgate.net

| Protecting Group | Function | Deprotection Condition | Orthogonality |

|---|---|---|---|

| Fmoc (N-α-amino) | Temporary protection of the N-terminus | Mild base (e.g., piperidine) | Orthogonal to acid-labile side-chain protecting groups. |

| OtBu (Side Chain) | Protection of the 4-hydroxymethyl group | Strong acid (e.g., TFA) | Orthogonal to the base-labile Fmoc group. |

Exploration of Expanded Applications in Chemical Biology and Supramolecular Chemistry

The unique structure of Fmoc-L-Phe(4-CH2-OtBu)-OH makes it a promising candidate for various applications in chemical biology and supramolecular chemistry.

Supramolecular Chemistry and Self-Assembly: Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are well-known to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govmdpi.comacs.org The self-assembly is driven by a combination of π-π stacking of the fluorenyl and phenyl groups, and hydrogen bonding between the peptide backbones. The introduction of the 4-tert-butoxymethyl group could modulate these interactions. The increased steric bulk might alter the packing of the aromatic rings, while the hydrophobic nature of the substituent could enhance the driving force for aggregation in aqueous media. Peptides containing this residue could therefore form novel hydrogels with unique mechanical and release properties, making them of interest for applications in drug delivery and tissue engineering. nih.govacs.orgnih.gov

Chemical Biology Probes: The 4-position of the phenylalanine ring is a common site for the introduction of chemical reporters and probes, as modifications at this position are often well-tolerated in biological systems. While the tert-butyl ether itself is relatively inert, it serves as a protected precursor to the 4-hydroxymethyl group. After peptide synthesis and deprotection, this hydroxyl group could be further functionalized. For example, it could be esterified with a fluorescent dye for imaging studies, a photo-crosslinker to identify binding partners, or a chelating agent for radiolabeling. The ability to introduce a reactive handle at a specific position in a peptide sequence is a powerful tool in chemical biology for studying protein-protein interactions and enzyme mechanisms.

Future research in these areas could explore:

Systematic studies of self-assembly: Investigating the self-assembly of short peptides containing Fmoc-L-Phe(4-CH2-OtBu)-OH under various conditions (pH, temperature, ionic strength) to characterize the resulting nanostructures and their properties.

Development of post-synthetic modification strategies: Exploring efficient and selective methods for the chemical modification of the deprotected 4-hydroxymethylphenylalanine side chain within a synthetic peptide.

Incorporation into bioactive peptides: Introducing this amino acid into known bioactive peptide sequences to study the effect of the modification on their structure, stability, and biological activity.

Q & A

Q. What are the environmental handling protocols for Fmoc-L-Phe(4-CH2-OtBu)-OH waste?

- Methodological Answer: Collect waste in designated containers for incineration or chemical disposal. Avoid release into waterways due to potential bioaccumulation. Consult institutional EH&S guidelines for solvent recycling (e.g., DMF distillation) .

Key Research Considerations

- Contradictions in Evidence : While the compound is not classified as hazardous , handling precautions (e.g., PPE, ventilation) are recommended due to incomplete toxicological data .

- Synthesis Optimization : Tailor coupling protocols to sequence complexity, leveraging microwave or ultrasonic methods for challenging residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.